2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
2-Bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the 2-position. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2S.ClH/c1-15-13-16(2)20-19(14-15)24-22(29-20)26(8-7-25-9-11-28-12-10-25)21(27)17-5-3-4-6-18(17)23;/h3-6,13-14H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWADQMATBHUXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4Br)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a derivative of benzothiazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various studies and data.
Chemical Structure
The structural formula of the compound can be depicted as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to This compound . The following findings are notable:
-
In Vitro Studies :
- Compounds with benzothiazole moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds evaluated against A549 (lung cancer), HCC827, and NCI-H358 cell lines exhibited IC50 values indicating effective inhibition of cell proliferation .
- A specific study reported that certain derivatives had IC50 values in the low micromolar range, demonstrating their potency in inhibiting tumor growth .
-
Mechanism of Action :
- The mechanism of action for these compounds often involves interaction with DNA, where they bind to the minor groove, potentially disrupting replication and transcription processes .
- The presence of substituents like bromine enhances the biological activity by facilitating better binding interactions with target biomolecules.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied:
- Broad Spectrum Activity :
- Eukaryotic Model Testing :
Case Studies
A selection of case studies provides insight into the biological activity of related compounds:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to benzothiazoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole, including those similar to 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, showed promising results against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved may include the modulation of signaling cascades associated with cell survival and apoptosis .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound in clinical settings:
-
In Vitro Studies : A series of in vitro experiments demonstrated that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic activity.
Compound Name Cell Line IC50 (µM) Compound A MCF-7 5.4 Compound B HeLa 3.8 Compound C A549 4.1 - Animal Models : In vivo studies using murine models have shown that administration of these compounds resulted in significant tumor reduction compared to control groups. The mechanisms were linked to enhanced apoptosis and reduced angiogenesis within tumors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold: N-(Thiazol-2-yl)-Benzamide Derivatives
The N-(thiazol-2-yl)-benzamide scaffold is a privileged structure in medicinal chemistry, as highlighted in . This scaffold is versatile, enabling modifications that tune selectivity and potency across diverse biological targets (e.g., kinases, GPCRs) . However, substitutions at the benzamide or thiazole rings significantly alter activity. For instance:
- The 5,7-dimethylbenzo[d]thiazol-2-yl group introduces lipophilicity, while the 2-morpholinoethylamine side chain likely improves solubility and membrane permeability .
- Analogues from : Compounds such as 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) and 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) share the benzamide-thiazole core but differ in substituents. Pyridinyl and isonicotinamide groups in these analogues may favor hydrogen bonding with polar residues in target proteins, unlike the bromine and dimethyl groups in the target compound .
Table 1: Key Structural and Functional Differences
Q & A
Q. What are the established synthetic routes for 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, and how is structural confirmation achieved?
The synthesis typically involves sequential functionalization of the benzothiazole core. A representative method includes:
- Step 1 : Bromination of a pre-synthesized benzamide intermediate using N-bromosuccinimide (NBS) under controlled conditions (e.g., CH₂Cl₂ at 0°C) to introduce the bromine substituent .
- Step 2 : Coupling with morpholinoethylamine via nucleophilic substitution or amide bond formation, often employing pyridine or triethylamine as a base to neutralize HCl byproducts .
- Structural confirmation :
Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- NMR : Distinguishes between N-substituted morpholinoethyl groups (split signals due to restricted rotation) and benzothiazole protons .
- LC-MS : Monitors reaction progress and purity, especially for intermediates prone to hydrolysis (e.g., bromomalonaldehyde derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like bromomalonaldehyde or benzothiazole-2-amine derivatives?
Key factors include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions during bromination .
- Catalyst selection : Triethylamine or DMAP improves coupling efficiency in amide bond formation .
- Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (MeOH/H₂O) enhances purity .
Example : In , compound Z-4c had a yield of 9.5% due to poor solubility, whereas Z-4b achieved 63.4% via optimized recrystallization.
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological alignment : Ensure consistent assay protocols (e.g., DPPH antioxidant tests at 517 nm vs. ABTS assays).
- Structural validation : Confirm batch-to-batch purity via HPLC (>95%) to rule out impurity-driven variability .
- Dose-response curves : Compare EC₅₀ values rather than single-concentration results .
Q. What computational or crystallographic methods validate the compound’s binding mechanisms?
- X-ray crystallography : SHELX software refines molecular packing and hydrogen-bonding networks (e.g., N—H⋯N interactions in benzothiazole derivatives ).
- Docking studies : Align the compound with target proteins (e.g., PFOR enzyme) using AutoDock Vina, focusing on the bromobenzamide moiety’s electrostatic interactions .
Q. How do substituents on the benzothiazole ring influence biological activity?
- Electron-withdrawing groups (e.g., Br) : Enhance binding to hydrophobic enzyme pockets (e.g., nitazoxanide analogs ).
- Morpholinoethyl group : Improves solubility and bioavailability via hydrogen bonding with solvent or biological membranes .
Example : In , replacing Br with Cl reduced antibacterial efficacy by 40%, highlighting halogen-dependent activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
